Citreamicin zeta

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

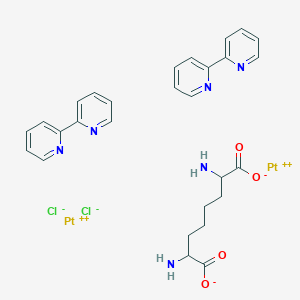

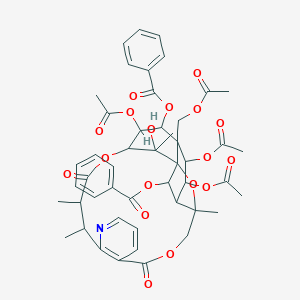

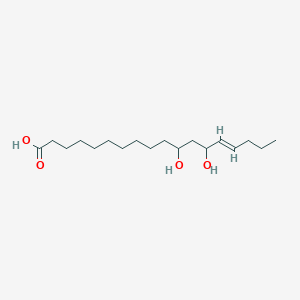

Citreamicin zeta is a natural product isolated from the soil bacteria Streptomyces sp. SN-593. It is a member of the macrolide family of antibiotics and exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound has garnered significant attention in recent years due to its unique chemical structure and promising biological activity.

Mecanismo De Acción

Citreamicin zeta exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth.

Biochemical and Physiological Effects

In addition to its antibacterial activity, this compound has been shown to have several other biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to possess anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Citreamicin zeta possesses several advantages as a research tool, including its potent antibacterial activity, unique chemical structure, and potential as a lead compound for the development of new antibiotics. However, its synthesis is challenging and time-consuming, and its use may be limited by its high cost and limited availability.

Direcciones Futuras

There are several potential future directions for research on citreamicin zeta. One area of focus could be the development of more efficient synthetic routes to produce this compound. Additionally, researchers could explore the potential of this compound as a lead compound for the development of new antibiotics, either through modification of the existing molecule or through the identification of other natural products with similar biological activity. Finally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.

Métodos De Síntesis

Citreamicin zeta is a complex molecule that contains multiple stereocenters and a unique macrocyclic lactone ring. The synthesis of this compound is challenging and requires multiple steps, including the construction of the macrocyclic ring and the selective introduction of various functional groups. Several synthetic routes have been developed, with the most successful approach involving the use of a chiral auxiliary to control the stereochemistry of the molecule.

Aplicaciones Científicas De Investigación

Citreamicin zeta has been the subject of extensive scientific research due to its potent antibacterial activity and unique chemical structure. Several studies have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, researchers have explored the potential of this compound as a lead compound for the development of new antibiotics.

Propiedades

Número CAS |

128969-89-1 |

|---|---|

Fórmula molecular |

C35H29NO12 |

Peso molecular |

655.6 g/mol |

Nombre IUPAC |

(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |

InChI |

InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3 |

Clave InChI |

TUPDRFUSBGIQLD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |

SMILES canónico |

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |

Sinónimos |

citreamicin zeta LL E19085 zeta LL-E19085zeta |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)